6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)-4H-quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12-3-6-15(7-4-12)18-10-14-9-13(2)5-8-16(14)17-11-18/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBHBOKRUJADIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)C)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279506 | |
| Record name | 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840-59-5 | |
| Record name | NSC42283 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC12937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-3-(p-tolyl)-3,4-dihydroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the Pfitzinger reaction, where anthranilic acid reacts with a ketone in the presence of a base to form the quinazoline ring. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can convert it to dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinones, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: This compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins critical for cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 3,4-Dihydroquinazolines
Key Observations:
- However, the absence of electron-withdrawing groups (e.g., Cl in 6b) might reduce its binding affinity to enzymes like trypanothione reductase .
- Synthetic Flexibility : Unlike 4l, which requires palladium-catalyzed cross-coupling , the target compound can be synthesized via simpler nucleophilic additions, enabling scalable production .
- Core Heterocycle Differences: The pyridazinone derivative (from ) exhibits anti-inflammatory activity due to its distinct core structure, underscoring the dihydroquinazoline scaffold’s unique role in antiparasitic applications .
Pharmacological and Physicochemical Properties
- The methyl groups may reduce steric hindrance compared to bulkier substituents in 4l, favoring enzyme binding .
- Thermal Stability : Melting points for dihydroquinazolines with aromatic substituents (e.g., 4l: 228–230°C ) suggest higher stability than aliphatic variants, though the target compound’s exact profile requires experimental validation.
Biological Activity
Overview
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This compound features a unique structure that includes methyl and phenyl substituents, enhancing its potential interactions with biological targets. Research indicates its promising roles in antimicrobial and anticancer applications, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in disease pathways, particularly kinases that are critical for cell proliferation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against a range of pathogens. The compound exhibits significant activity against both bacterial and fungal strains. For instance, it has been evaluated for its effectiveness against common pathogens, showing promising results that warrant further investigation for clinical applications .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro and in vivo studies. It has been identified as a potential candidate for targeting specific cancer types due to its ability to inhibit tumor cell proliferation. Notably, its mechanism involves the modulation of signaling pathways associated with cancer progression .
Case Study: In Vitro Evaluation
A study focused on the cytotoxic effects of this compound on cancer cell lines showed an IC50 value indicating effective inhibition of cell growth. The compound's selectivity towards cancer cells over normal cells suggests a favorable therapeutic index, making it a candidate for further development as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:
| Compound Name | Biological Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 19 (for Trypanosoma) | Promising lead compound |
| Quinazolinones | Antitumor, Anti-inflammatory | Varies | Broad spectrum activity |
| Dihydroquinazolines | Antimicrobial | Varies | Similar structure but different substituents |
This table highlights the comparative biological activities and potency of similar compounds within the quinazoline family.
Q & A
Q. What are the established synthetic routes for 6-methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or ring-expansion strategies. For instance, one-pot MCRs involving 2-aminobenzylamine derivatives and aryl aldehydes under acidic conditions (e.g., acetic acid) yield dihydroquinazoline scaffolds . Optimization includes controlling stoichiometry, temperature (typically 80–100°C), and solvent polarity to minimize side products. Transition metal-free cross-dehydrogenative coupling (CDC) methods have also been employed for functionalization, reducing metal contamination risks . Reproducibility requires rigorous purification via column chromatography or recrystallization, with structural confirmation by / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, analogous dihydroquinazolines exhibit a non-planar geometry, with the 4-methylphenyl substituent twisted ~86° relative to the core ring . Intermolecular N–H···N hydrogen bonding stabilizes the crystal lattice, observable in SC-XRD data. Tautomeric ambiguity (e.g., 3,4-dihydro vs. 1,4-dihydro forms) is resolved via chemical derivatization (e.g., alkylation) and IR/NMR analysis .
Q. What preliminary biological activities are associated with the dihydroquinazoline scaffold?
- Methodological Answer : Dihydroquinazolines exhibit diverse bioactivity, including antimicrobial, antitumor, and enzyme inhibition (e.g., butyrylcholinesterase, trypanothione reductase). Initial screening involves:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
- Enzyme inhibition : Spectrophotometric assays measuring NADPH oxidation for trypanothione reductase or Ellman’s method for cholinesterase inhibition .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : 3D-QSAR and molecular docking (e.g., using CoMFA/CoMSIA) identify critical pharmacophores. For trypanothione reductase inhibition, steric bulk at the 3-aryl position and electron-withdrawing groups (EWGs) at the 6-methyl site improve binding affinity . Docking into the enzyme’s active site (PDB: 6B6N) reveals hydrogen bonding with Arg37 and hydrophobic interactions with Phe395. MD simulations (100 ns) assess stability of ligand-receptor complexes .
Q. How should researchers resolve contradictions in reported bioactivity data for dihydroquinazoline derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC values across studies) arise from assay conditions (e.g., pH, enzyme source) or compound purity. Mitigation strategies include:
- Standardized protocols : Use WHO-recommended strains and controls (e.g., benznidazole for antiparasitic assays).
- Dose-response validation : Repeat assays in triplicate with independent synthetic batches.
- Meta-analysis : Compare structural features (e.g., substituent electronegativity) across studies to identify activity trends .
Q. What strategies improve regioselectivity in functionalizing the dihydroquinazoline core?
- Methodological Answer :
- Electrophilic substitution : EWGs (e.g., –NO) direct reactions to the 8-position due to resonance effects .
- Transition metal catalysis : Pd-catalyzed C–H activation at the 6-methyl site using directing groups (e.g., pyridinyl) .
- Photocatalytic CDC : Visible-light-mediated coupling with thiophenols or amines under iodine catalysis, avoiding metal residues .
Q. How can reaction scalability be maintained in one-pot multicomponent syntheses of dihydroquinazolines?
- Methodological Answer : Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst loading : Optimize iodine or Brønsted acid (e.g., p-TsOH) concentrations (0.5–5 mol%) to balance cost and yield .
- Workflow automation : Employ continuous flow reactors for rapid mixing and temperature control, achieving >80% yield at gram scale .
Methodological Notes
- Data Reporting : Always include crystallographic data (CCDC numbers), NMR shifts (δ ppm), and HPLC purity (>95%) in publications .
- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC approval for in vivo studies).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
